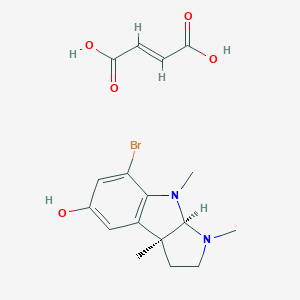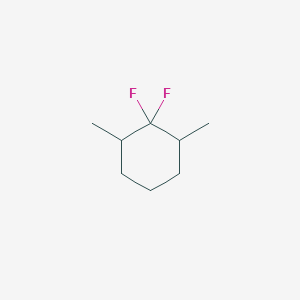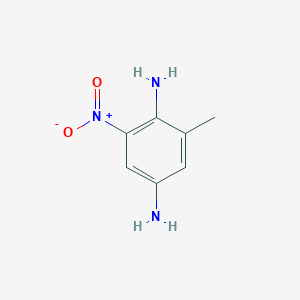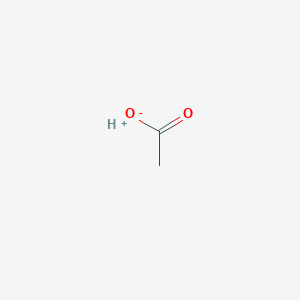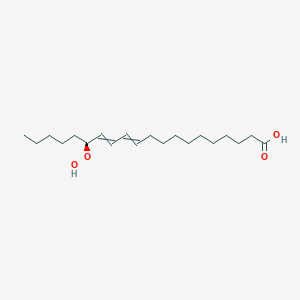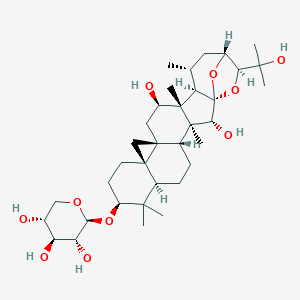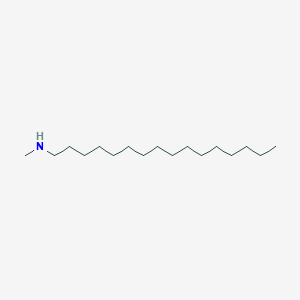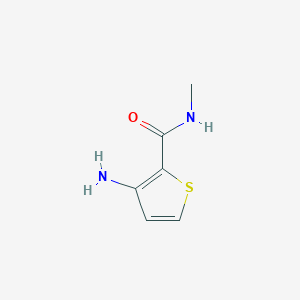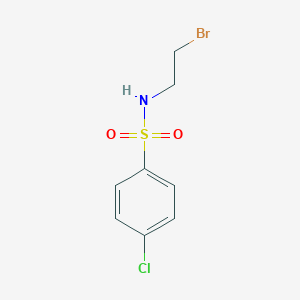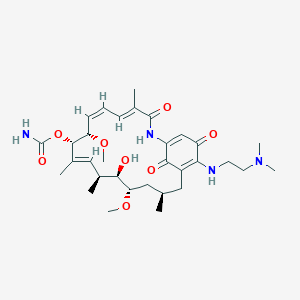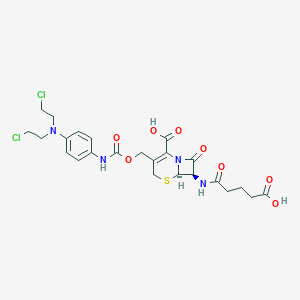
7-Cbnceph mustard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cbnceph mustard is a chemical compound that belongs to the family of nitrogen mustard compounds. It is a derivative of the nitrogen mustard compound called mechlorethamine. 7-Cbnceph mustard has been found to exhibit significant anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Mechanism Of Action
The mechanism of action of 7-Cbnceph mustard involves the formation of DNA adducts, which leads to DNA damage and apoptosis. The compound reacts with the nucleophilic sites of DNA, such as the nitrogen atoms of guanine and adenine, forming covalent bonds. This results in the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Biochemical And Physiological Effects
7-Cbnceph mustard has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of DNA polymerase, leading to the inhibition of DNA synthesis. In addition, the compound has been found to induce the expression of pro-apoptotic genes, such as Bax and p53, and inhibit the expression of anti-apoptotic genes, such as Bcl-2.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 7-Cbnceph mustard in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for studying the mechanism of action of anti-tumor agents. However, one of the limitations of using 7-Cbnceph mustard is its high toxicity towards normal cells, which can limit its clinical application.
Future Directions
There are several future directions for the research and development of 7-Cbnceph mustard. One of the areas of focus is the development of novel derivatives of the compound that exhibit higher potency and selectivity towards cancer cells. In addition, the combination of 7-Cbnceph mustard with other anti-tumor agents, such as immunotherapy and targeted therapy, is an area of active research. Furthermore, the identification of biomarkers that can predict the response of cancer cells to 7-Cbnceph mustard is another area of interest.
Synthesis Methods
The synthesis of 7-Cbnceph mustard involves the reaction of mechlorethamine with 7-cyano-7-deazaguanine in the presence of a base. The resulting product is a yellowish powder that is soluble in water and ethanol. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
7-Cbnceph mustard has been extensively studied for its anti-tumor activity in various types of cancer. It has been found to inhibit the growth of cancer cells by inducing DNA damage and apoptosis. In addition, 7-Cbnceph mustard has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
properties
CAS RN |
142478-50-0 |
|---|---|
Product Name |
7-Cbnceph mustard |
Molecular Formula |
C24H28Cl2N4O8S |
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
InChI Key |
ZOYULASXKQQRQK-DENIHFKCSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
synonyms |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
